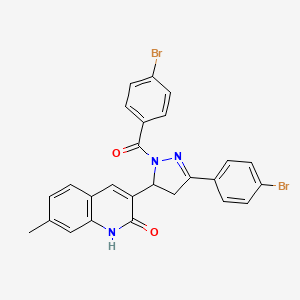

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one

Description

This compound features a quinolin-2(1H)-one core substituted with a 7-methyl group and a 4,5-dihydro-1H-pyrazole moiety. The pyrazole ring is further functionalized with a 4-bromobenzoyl group at position 1 and a 4-bromophenyl substituent at position 2. While the provided evidence lacks direct synthetic or application data for this specific compound, its structural complexity aligns with bioactive molecules targeting enzymes or receptors requiring rigid, polycyclic frameworks .

Properties

Molecular Formula |

C26H19Br2N3O2 |

|---|---|

Molecular Weight |

565.3 g/mol |

IUPAC Name |

3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |

InChI Key |

ZEILLISTNMIGRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Synthesis

The 7-methylquinolin-2(1H)-one scaffold is typically constructed via cyclization reactions. A method analogous to the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline involves:

- Substitution reactions between halogenated anilines and keto intermediates.

- Reductive cyclization using metal catalysts. For example, indium/HCl systems facilitate cyclization at 100–110°C in aqueous media, achieving yields >90%.

Reaction Conditions:

Pyrazole Ring Formation

The dihydro-pyrazole moiety is synthesized via hydrazine-mediated cyclization. A protocol from pyrazolone-based analog synthesis demonstrates:

- Hydrazine addition to α,β-unsaturated ketones.

- Cyclization in polar aprotic solvents like DMF at room temperature.

Example Protocol:

Bromobenzoyl Functionalization

Introducing the 4-bromobenzoyl group requires Friedel-Crafts acylation or nucleophilic substitution. Patent data highlight:

- Electrophilic aromatic substitution using 4-bromobenzoyl chloride.

- Base-mediated coupling in toluene at reflux to minimize hydrolysis.

Comparative Analysis of Synthetic Strategies

*Hypothesized based on analogous reactions.

Optimization Considerations

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The brominated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s quinolinone-pyrazole hybrid contrasts with analogs in the evidence:

- The 4-bromophenyl-pyrazole motif is retained, but the indole core may confer distinct electronic properties.

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () :

A simpler pyrazolone derivative with bromine and chlorophenyl groups. The absence of fused aromatic systems reduces molecular weight (m/z 381 [M+H]+) compared to the target compound, likely improving solubility but reducing target specificity .

Table 1: Structural and Physicochemical Comparisons

Methodological Considerations

- Structural Characterization: SHELX programs () are widely used for refining crystal structures of such compounds. The target’s bromine atoms would provide strong anomalous scattering, aiding in phase determination during X-ray crystallography .

- Visualization Tools : ORTEP-III () could model the target compound’s stereochemistry, particularly the dihydro-pyrazole ring’s puckering and substituent orientations .

Biological Activity

The compound 3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates both pyrazole and quinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C26H19Br2N3O2

- Molecular Weight : 565.26 g/mol

- CAS Number : 312925-70-5

Structure

The compound features:

- A pyrazole ring, contributing to its biological activity.

- A quinoline structure, which is often associated with antibacterial and anticancer properties.

- Bromine substitutions that may enhance its pharmacological profile.

Anticancer Activity

Research has indicated that compounds containing pyrazole and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit tumor cell proliferation effectively.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | MCF-7 | |

| Pyrazole Derivative A | 0.08 | MCF-7 | |

| Pyrazole Derivative B | 0.07 | EGFR Inhibition |

The anticancer effects are believed to be mediated through the following mechanisms:

- Inhibition of DNA Gyrase : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication and repair, suggesting a similar mechanism may be at play in cancer cells .

- Apoptosis Induction : Pyrazole compounds have been documented to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects:

- In vitro studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

| Compound | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | TBD | COX-1/COX-2 | |

| Pyrazole Derivative C | 3.8 | COX Inhibition |

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens:

- The presence of the bromine atom may enhance the antimicrobial efficacy by increasing lipophilicity and membrane penetration.

Study 1: Anticancer Efficacy

In a recent study evaluating the compound's effects on breast cancer cell lines (MCF-7), it was found that treatment resulted in a significant reduction in cell viability at concentrations as low as 0.08 µM. This highlights its potential as a lead compound for further development in cancer therapeutics .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory activity of similar pyrazole derivatives showed that they significantly reduced pro-inflammatory cytokine levels in vitro. The findings suggest that the compound may serve as a dual-action agent—targeting both cancer cells and inflammatory pathways .

Q & A

Q. What stability studies are recommended for this compound under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.